molecular formula C13H8Cl2N2O3 B11982926 2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide

Cat. No.: B11982926
M. Wt: 311.12 g/mol
InChI Key: XCCYXTJOTZLKCM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-6-5-8(17(19)20)7-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18)

InChI Key

XCCYXTJOTZLKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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